molecular formula C13H7Cl2NO B13998894 2,4-Dichlorophenanthridin-6(5h)-one CAS No. 27353-45-3

2,4-Dichlorophenanthridin-6(5h)-one

Cat. No.: B13998894
CAS No.: 27353-45-3
M. Wt: 264.10 g/mol
InChI Key: UVVUGUIGMAOZEP-UHFFFAOYSA-N
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Description

2,4-Dichlorophenanthridin-6(5h)-one is a chemical compound with the molecular formula C16H14Cl2N2O It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenanthridin-6(5h)-one typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenanthridin-6(5h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenanthridin-6(5h)-one compounds.

Scientific Research Applications

2,4-Dichlorophenanthridin-6(5h)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenanthridin-6(5h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2,4-Dichlorophenanthridin-6(5h)-one can be compared with other similar compounds, such as:

    Phenanthridine: The parent compound, which lacks the chlorine substituents.

    2,4-Dichlorophenanthridine: A related compound with similar structural features but different chemical properties.

    6(5h)-Phenanthridinone: Another derivative of phenanthridine with distinct functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

27353-45-3

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

2,4-dichloro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H7Cl2NO/c14-7-5-10-8-3-1-2-4-9(8)13(17)16-12(10)11(15)6-7/h1-6H,(H,16,17)

InChI Key

UVVUGUIGMAOZEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)Cl)NC2=O

Origin of Product

United States

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